N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound with a molecular formula of C25H32N6O3S. This compound is notable for its intricate structure, which includes multiple functional groups such as imidazo[1,2-a]pyridine, piperidinyl, and sulfamoyl groups.
Preparation Methods
The synthesis of N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylamino and piperidinyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the imidazo[1,2-a]pyridine or phenyl groups.
Other imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but have different functional groups, leading to variations in their chemical and biological properties.
Piperidinyl and sulfamoylamino compounds: These compounds contain the piperidinyl or sulfamoylamino groups but may have different core structures, resulting in different reactivity and applications.
Properties
Molecular Formula |
C39H42N8O11S |
---|---|
Molecular Weight |
830.9 g/mol |
IUPAC Name |
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C39H42N8O11S/c48-33-13-11-30(37(51)44-33)47-38(52)28-8-3-9-31(35(28)39(47)53)58-23-34(49)40-14-16-56-18-19-57-17-15-41-59(54,55)45-27-7-1-4-24(20-27)29-22-46-21-25(10-12-32(46)43-29)36(50)42-26-5-2-6-26/h1,3-4,7-10,12,20-22,26,30,41,45H,2,5-6,11,13-19,23H2,(H,40,49)(H,42,50)(H,44,48,51) |
InChI Key |
WPVVPCVQEBQVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC(=CC=C4)NS(=O)(=O)NCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.